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molecular formula C7H6BrNO3 B1290230 2-((2-Bromopyridin-3-yl)oxy)acetic acid CAS No. 118650-04-7

2-((2-Bromopyridin-3-yl)oxy)acetic acid

Cat. No. B1290230
M. Wt: 232.03 g/mol
InChI Key: UEKYGQXOQQMBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04921867

Procedure details

Methyl [(2-bromo-3-pyridinyl)oxy]acetate (3 g) was stirred with 2N sodium hydroxide (30 ml) in methanol (30 ml) for 2 h. The solution was neutralised to pH 7 by portionwise addition of dowex (50) H+ methanol washed resin pH 7. The resin was filtered off, and the solution was concentrated in vacuo to give the title compound as a white solid (2.8 g), m.p. 172°-174°.
Name
Methyl [(2-bromo-3-pyridinyl)oxy]acetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
H+ methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH2:9][C:10]([O:12]C)=[O:11])=[CH:6][CH:5]=[CH:4][N:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[C:7]([O:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Methyl [(2-bromo-3-pyridinyl)oxy]acetate
Quantity
3 g
Type
reactant
Smiles
BrC1=NC=CC=C1OCC(=O)OC
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
H+ methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC=C1OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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